N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}methanesulfonamide
Overview
Description
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}methanesulfonamide is a chemical compound with the molecular formula C10H13ClFNO2S2. It is known for its unique structure, which includes a chloro-fluorobenzyl group attached to a sulfanyl ethyl chain, further connected to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}methanesulfonamide typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with a sulfanyl ethyl compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The resulting intermediate is then reacted with methanesulfonyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonamide group, yielding simpler derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Derivatives with removed sulfonamide groups.
Substitution: Compounds with different functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfanyl and sulfonamide groups play crucial roles in these interactions, facilitating binding and modulating the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-methoxybenzamide
- N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}methanesulfonamide
Uniqueness
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}methanesulfonamide stands out due to its unique combination of chloro and fluoro substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity. This distinct structure makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO2S2/c1-17(14,15)13-5-6-16-7-8-9(11)3-2-4-10(8)12/h2-4,13H,5-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRUNFRARYZYNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCSCC1=C(C=CC=C1Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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